N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide
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Overview
Description
N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring, a thieno[2,3-d]pyrimidine core, and a chloro substituent. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved by reacting 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the nucleophilic substitution of one of the chlorine atoms with morpholine and the subsequent reaction with N-methylacetamide to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and different nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds share a similar thienopyrimidine core and exhibit comparable biological activities.
N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine: These derivatives have been studied for their antimicrobial and antifungal properties.
Uniqueness
N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide stands out due to its unique combination of a morpholine ring and a thienopyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H17ClN4O2S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9(20)18(2)8-10-7-11-12(19-3-5-21-6-4-19)16-14(15)17-13(11)22-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
DWFWMHSTUZEKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=C(N=C(N=C2S1)Cl)N3CCOCC3 |
Origin of Product |
United States |
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